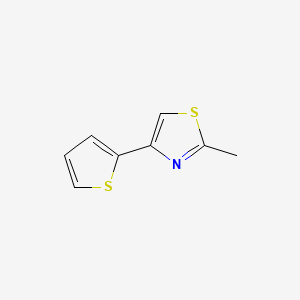

2-Methyl-4-(2-thienyl)-1,3-thiazole

Übersicht

Beschreibung

2-Methyl-4-(2-thienyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(2-thienyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole typically involves the reaction between thiazole derivatives and thiophene compounds. Various synthetic routes have been documented, which enhance the yield and purity of the final product. The compound exhibits unique chemical properties due to the presence of both thiazole and thienyl groups, making it a versatile scaffold for further modifications.

Biological Activities

The biological activities of this compound are primarily attributed to its structural features. Research has demonstrated that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance, a study reported that derivatives containing thiazole moieties showed minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 |

| Escherichia coli | 6.25 - 12.5 |

| Aspergillus fumigatus | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties in preclinical studies. It has been shown to reduce inflammatory markers in cellular models .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Antimicrobial Efficacy : A study by Karegoudar et al. showcased the effectiveness of thiazole compounds against resistant bacterial strains, emphasizing their role as potential lead compounds for developing new antibiotics .

- Anticancer Potential : Research conducted on thiazole derivatives indicated significant cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .

- Anti-inflammatory Effects : In vivo studies demonstrated that thiazole derivatives could effectively reduce inflammation in animal models, supporting their application in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(2-thienyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-1,3-thiazole: Lacks the thienyl group, resulting in different chemical and biological properties.

4-(2-Thienyl)-1,3-thiazole: Similar structure but without the methyl group, affecting its reactivity and applications.

2-Methyl-4-phenyl-1,3-thiazole: Contains a phenyl group instead of a thienyl group, leading to different chemical behavior and uses.

Uniqueness

2-Methyl-4-(2-thienyl)-1,3-thiazole is unique due to the presence of both a thienyl and a methyl group, which confer distinct chemical properties and potential applications. The combination of these groups allows for specific interactions with biological targets and enhances the compound’s versatility in various fields.

Biologische Aktivität

2-Methyl-4-(2-thienyl)-1,3-thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their presence in various natural products and therapeutic agents, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Thiazoles, including this compound, have demonstrated significant antimicrobial properties. Various studies have reported their effectiveness against a range of bacterial and fungal strains.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 50 µg/mL |

Research indicates that the thienyl group enhances the lipophilicity of the compound, facilitating better penetration into bacterial membranes and leading to increased antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been extensively studied. This compound has shown promising results in reducing inflammation markers in vitro.

The mechanism involves inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. Preliminary studies on this compound indicate its potential as an anticancer agent.

The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, indicating its potential for further development as an anticancer drug .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study by Karegoudar et al. demonstrated that a series of thiazole derivatives, including this compound, showed enhanced antibacterial activity against resistant strains of bacteria.

- Inflammation Reduction : Research conducted by Naminath et al. indicated that thiazole compounds significantly reduced inflammation in animal models, supporting their use in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

2-methyl-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILMKDNBZMYHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352813 | |

| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21036-67-9 | |

| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.